4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
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Overview
Description
4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis-pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a methylene bridge to a benzyloxy-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the desired bis-pyrazolone derivative.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a similar approach but with optimized reaction conditions to ensure high yield and purity. The use of a magnetically separable nanocatalyst has been reported to enhance the efficiency of the reaction, allowing for solvent-free preparation and easy recovery of the catalyst . This method not only improves the yield but also reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, including nanomaterials with unique properties.
Mechanism of Action
The mechanism by which 4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53-mediated pathways and the inhibition of autophagy proteins.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-{[4-(methoxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness
4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) stands out due to its unique combination of benzyloxy and ethoxy groups, which enhance its biological activity and stability. This makes it a more potent antioxidant and anticancer agent compared to its analogs .
Properties
Molecular Formula |
C36H34N4O4 |
---|---|
Molecular Weight |
586.7g/mol |
IUPAC Name |
4-[(3-ethoxy-4-phenylmethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H34N4O4/c1-4-43-31-22-27(20-21-30(31)44-23-26-14-8-5-9-15-26)34(32-24(2)37-39(35(32)41)28-16-10-6-11-17-28)33-25(3)38-40(36(33)42)29-18-12-7-13-19-29/h5-22,34,37-38H,4,23H2,1-3H3 |
InChI Key |
FCKAONXVMYPNBK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=CC=C6 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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